

Spectral Properties of Sodium Anthranilate: A Technical Guide

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Compound of Interest

Compound Name: **Sodium anthranilate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of **sodium anthranilate**. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

Sodium anthranilate, the sodium salt of anthranilic acid, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances. A thorough understanding of its spectral characteristics is crucial for quality control, structural elucidation, and reaction monitoring. This guide details the ^1H NMR, ^{13}C NMR, and FT-IR spectral data of **sodium anthranilate**, providing clear data presentation, detailed experimental protocols, and visual aids to facilitate comprehension.

Chemical Structure and Spectral Correlation

The spectral properties of **sodium anthranilate** are directly related to its molecular structure, which consists of a substituted benzene ring. The presence of an amino ($-\text{NH}_2$) group and a carboxylate ($-\text{COO}^-\text{Na}^+$) group ortho to each other on the aromatic ring dictates the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Caption: Correlation of **Sodium Anthranilate** structure with NMR and IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **sodium anthranilate**, the analysis of ^1H and ^{13}C NMR spectra provides detailed information about the electronic environment of each proton and carbon atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **sodium anthranilate** in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) will exhibit distinct signals for the aromatic protons and the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **Sodium Anthranilate**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.5 - 7.7	d	~8.0
H-4	6.5 - 6.7	t	~7.5
H-5	7.1 - 7.3	t	~7.8
H-6	6.6 - 6.8	d	~8.2
-NH ₂	5.0 - 6.0 (broad)	s	-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of **sodium anthranilate**. The chemical shifts of the aromatic carbons are influenced by the substituents.

Table 2: ^{13}C NMR Chemical Shifts for **Sodium Anthranilate**

Carbon	Chemical Shift (δ , ppm)
C-1	110 - 115
C-2	150 - 155
C-3	130 - 135
C-4	115 - 120
C-5	130 - 135
C-6	115 - 120
C=O	170 - 175

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectral Data

The FT-IR spectrum of **sodium anthranilate** is characterized by absorption bands corresponding to the N-H stretches of the amino group, the C=O stretch of the carboxylate group, and various vibrations of the aromatic ring.

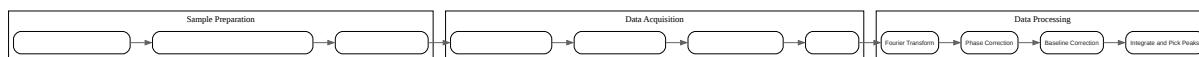
Table 3: Characteristic FT-IR Absorption Bands for **Sodium Anthranilate**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
Amino (-NH ₂)	N-H Symmetric Stretch	3300 - 3400	Medium
Amino (-NH ₂)	N-H Asymmetric Stretch	3400 - 3500	Medium
Amino (-NH ₂)	N-H Scissoring	1600 - 1650	Strong
Carboxylate (-COO ⁻)	C=O Asymmetric Stretch	1550 - 1610	Strong
Carboxylate (-COO ⁻)	C=O Symmetric Stretch	1380 - 1420	Strong
Aromatic Ring	C=C Stretch	1450 - 1600	Medium-Strong
Aromatic Ring	C-H Bending (out-of-plane)	740 - 770	Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of **sodium anthranilate**.

NMR Spectroscopy Protocol



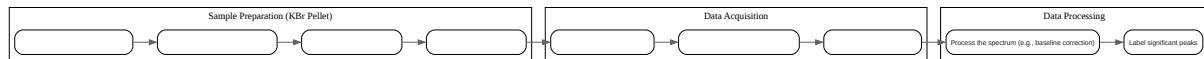
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Caption: Experimental workflow for NMR analysis of **Sodium Anthranilate**.

Methodology:

- Sample Preparation: Accurately weigh 10-20 mg of **sodium anthranilate** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6) in a clean, dry vial.^[1] Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters (^1H NMR):
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 8-16.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- Acquisition Parameters (^{13}C NMR):
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Perform phase and baseline corrections. For ^1H NMR, integrate the signals and for both ^1H and ^{13}C , pick the peaks to determine their chemical shifts.

FT-IR Spectroscopy Protocol

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Caption: Experimental workflow for FT-IR analysis of **Sodium Anthranilate**.

Methodology:

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of dry **sodium anthranilate** with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.
- Acquisition Parameters:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Process the acquired spectrum, which may include baseline correction and smoothing. Identify and label the wavenumbers of the significant absorption bands.

Conclusion

This technical guide has provided a detailed overview of the NMR and IR spectral properties of **sodium anthranilate**. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for the characterization and analysis of this important chemical compound. The information contained herein should aid researchers and professionals in their work involving **sodium anthranilate**, ensuring accurate identification and quality assessment.

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References

- 1. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
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